molecular formula C8H5BrS B1266177 3-Bromo-1-benzothiophene CAS No. 7342-82-7

3-Bromo-1-benzothiophene

Cat. No. B1266177
M. Wt: 213.1 g/mol
InChI Key: SRWDQSRTOOMPMO-UHFFFAOYSA-N
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Patent
US05631268

Procedure details

4-[(Benzo[b]thiophene-3-yl)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester ##STR13## Dissolve benzo[b]thiophene (23 g, 0.170 mmol) in carbon tetrachloride (80 mL). Add, by dropwise addition, a solution of bromine (26.85 g, 0.168 mmol) in carbon tetrachloride (30 mL) and stir at room temperature for 2 days. Quench with a 1M solution of sodium thiosulfate and separate the organic phase. Extract the aqueous phase with carbon tetrachloride, combine the organic phases and dry (MgSO4). Evaporate the solvent in vacuo and purify by distillation to give 3-bromobenzo[b]thiophene as a pale yellow liquid (17.33 g, 48%); bp 64°-72° C. @0.02 mm Hg.
Name
4-[(Benzo[b]thiophene-3-yl)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
26.85 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4](C(C2CCN(C(OC(C)(C)C)=O)CC2)=O)[C:3]2[CH:21]=[CH:22][CH:23]=[CH:24][C:2]1=2.S1C=CC2C=CC=CC1=2.[Br:34]Br>C(Cl)(Cl)(Cl)Cl>[Br:34][C:4]1[C:3]2[CH:21]=[CH:22][CH:23]=[CH:24][C:2]=2[S:1][CH:5]=1

Inputs

Step One
Name
4-[(Benzo[b]thiophene-3-yl)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C(=C1)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C)C=CC=C2
Name
Quantity
23 g
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
26.85 g
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add, by dropwise addition
CUSTOM
Type
CUSTOM
Details
Quench with a 1M solution of sodium thiosulfate
CUSTOM
Type
CUSTOM
Details
separate the organic phase
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase with carbon tetrachloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
DISTILLATION
Type
DISTILLATION
Details
purify by distillation

Outcomes

Product
Name
Type
product
Smiles
BrC=1C2=C(SC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 17.33 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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